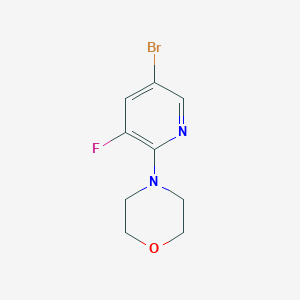

4-(5-Bromo-3-fluoropyridin-2-yl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(5-Bromo-3-fluoropyridin-2-yl)morpholine” is a chemical compound with the molecular formula C9H10BrFN2O . It has a molecular weight of 261.09 . The compound is used in various scientific and industrial research .

Molecular Structure Analysis

The InChI code for “4-(5-Bromo-3-fluoropyridin-2-yl)morpholine” is 1S/C9H10BrFN2O/c10-7-5-8(11)9(12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2 . This code provides a specific description of the molecule’s structure.Scientific Research Applications

Medicinal Chemistry and Drug Development

Fluorinated heterocycles, such as pyridines, play a crucial role in drug discovery. The presence of fluorine atoms can enhance metabolic stability, alter pharmacokinetics, and improve binding affinity. Researchers have explored the synthesis of fluorinated pyridines as potential drug candidates. For instance, 4-(5-Bromo-3-fluoropyridin-2-yl)morpholine could serve as a scaffold for designing novel antiviral, anticancer, or anti-inflammatory agents .

Radiolabeling for Positron Emission Tomography (PET) Imaging

Fluorine-18 (18F) is a widely used radioisotope for PET imaging. Incorporating 18F into pyridine derivatives allows non-invasive visualization of biological processes in vivo. Researchers have investigated the synthesis of 18F-substituted pyridines, including fluoropyridines, for imaging applications4-(5-Bromo-3-fluoropyridin-2-yl)morpholine could serve as a precursor for radiolabeling and PET imaging studies .

Agrochemicals and Crop Protection

Fluorinated compounds have found applications in agriculture due to their unique properties. By introducing fluorine atoms into lead structures, researchers aim to enhance the efficacy and environmental safety of agrochemicals. While direct studies on this specific compound are limited, its fluorinated pyridine core could inspire the development of novel herbicides or insecticides .

Materials Science and Surface Modification

Fluorinated pyridines can modify material surfaces, imparting desirable properties such as hydrophobicity, chemical resistance, and reduced friction. Researchers have explored the use of fluorinated pyridines in coatings, adhesives, and lubricants4-(5-Bromo-3-fluoropyridin-2-yl)morpholine might find applications in surface engineering or functionalizing materials .

Catalysis and Organofluorine Chemistry

Fluorinated pyridines serve as ligands in transition metal-catalyzed reactions. Their electron-withdrawing nature influences reactivity and selectivity. Researchers have used fluoropyridines in cross-coupling reactions, C-H activation, and other transformations4-(5-Bromo-3-fluoropyridin-2-yl)morpholine could be explored as a ligand or substrate in organometallic catalysis .

Fluorine-Containing Building Blocks

Chemists often use fluorinated compounds as building blocks for more complex molecules. The bromo-fluoro substitution pattern in this compound provides synthetic versatility. Researchers can use it to construct diverse fluorinated heterocycles or functionalized derivatives for various applications.

Safety and Hazards

properties

IUPAC Name |

4-(5-bromo-3-fluoropyridin-2-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFN2O/c10-7-5-8(11)9(12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAJAYDJLKWPBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=N2)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2607663.png)

![3-(3-chloro-4-fluorophenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2607667.png)

![diethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2607676.png)

![4-{[(4-Fluoro-3-nitrophenyl)imino]methyl}phenyl 4-methylbenzenecarboxylate](/img/structure/B2607677.png)

![6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one](/img/structure/B2607678.png)